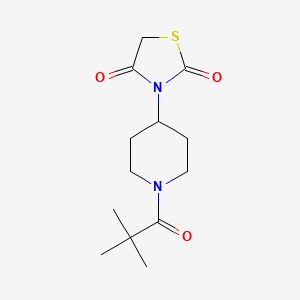

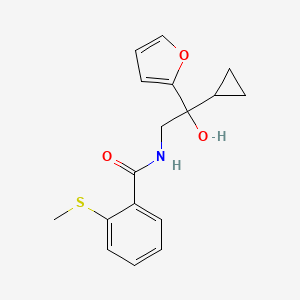

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide, also known as ML233, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound was first synthesized in 2010 by researchers at the University of Michigan and has since been the subject of numerous studies exploring its mechanism of action and potential uses.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds structurally similar to N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide demonstrate significant antimicrobial and antifungal activities. These activities were identified in various synthesized compounds that contain elements similar to the chemical structure of interest, suggesting potential for therapeutic intervention in microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).

Anticancer Activity

Some derivatives of the compound have shown promising anticancer activity. In a study, synthesized compounds were tested against a panel of 60 cancer cell lines, with some showing significant potency. This indicates the potential application of these compounds in cancer treatment, especially in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Anticoccidial Activity

Certain derivatives exhibit anticoccidial activity, specifically against Eimeria tenella. This indicates their potential use in veterinary medicine, particularly in the treatment of coccidiosis in poultry (Shibamoto & Nishimura, 1986).

Enzyme Inhibition

Derivatives of the compound have been investigated for their inhibitory action on enzymes like lipase and α-glucosidase. Such inhibitory properties suggest potential applications in the treatment of diseases like diabetes and obesity, where enzyme regulation is crucial (Bekircan et al., 2015).

Anticonvulsant and Muscle Relaxant Activities

Some synthesized derivatives have demonstrated significant anticonvulsant activity and muscle relaxant properties. This suggests their potential use in neurological conditions such as epilepsy and in muscle relaxation therapy (Sharma et al., 2013).

Antiviral Activity

Certain derivatives have shown effectiveness against the Hepatitis A virus (HAV), indicating their potential as antiviral agents. This area of research is critical for developing new treatments against viral infections (Flefel et al., 2017).

properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c1-14-2-4-16(5-3-14)20(26)22-12-13-24-19(25)11-10-18(23-24)15-6-8-17(21)9-7-15/h2-11H,12-13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAWIQSXGSFZFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2643665.png)

![3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one](/img/structure/B2643670.png)

![N-(3-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2643672.png)

![1-(6-Methoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)prop-2-en-1-one](/img/structure/B2643675.png)

![3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2643676.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2643679.png)

![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-4-carboxamide](/img/structure/B2643681.png)